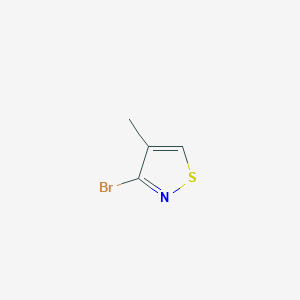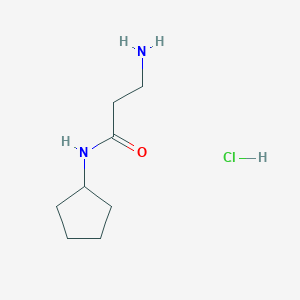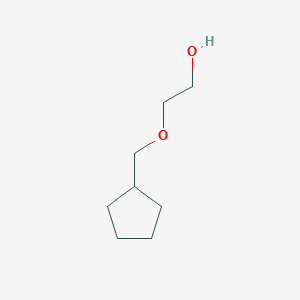
2-(Cyclopentylmethoxy)-1-ethanol
Descripción general
Descripción
2-(Cyclopentylmethoxy)-1-ethanol (CPME) is an organic compound belonging to the class of alcohols. It is a cyclic ether with a five-membered ring, and it is a colorless liquid with a sweet and pungent odor. CPME is used in a variety of industries, including pharmaceuticals, cosmetics, food, and chemical synthesis. It is also used as a solvent for a variety of organic compounds, and it is used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
2-(Cyclopentylmethoxy)-1-ethanol has been used in a variety of scientific research applications. It has been used as a solvent in organic synthesis, and it has been used in the production of pharmaceuticals, cosmetics, and other compounds. It has also been used in the study of the mechanism of action of drugs, and it has been used to study the biochemical and physiological effects of drugs.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylmethoxy)-1-ethanol is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. It is also believed that this compound can act as an antioxidant, and it can also act as an anti-inflammatory agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and it has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative damage, and it has been shown to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Cyclopentylmethoxy)-1-ethanol in laboratory experiments include its low cost and its wide availability. Additionally, this compound is relatively easy to synthesize, and it is relatively stable in solution. One of the main disadvantages of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research into 2-(Cyclopentylmethoxy)-1-ethanol could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of this compound in drug development, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, research could be conducted to explore the potential applications of this compound in other industries, such as food and cosmetics. Finally, research could be conducted to explore the potential of this compound as an environmentally friendly alternative to other organic solvents.
Propiedades
IUPAC Name |
2-(cyclopentylmethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-6-10-7-8-3-1-2-4-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUYTISRRGLDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220019-77-1 | |
| Record name | 2-(cyclopentylmethoxy)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






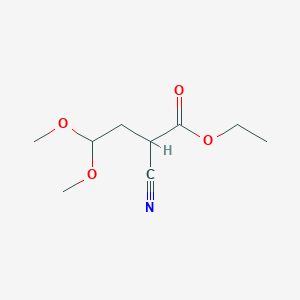
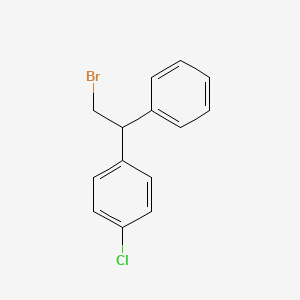
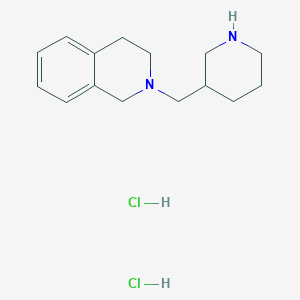


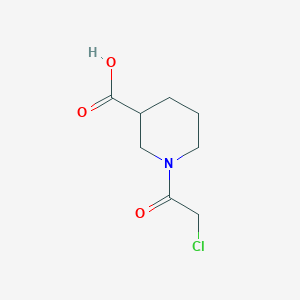
![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)

